![molecular formula C14H21N3O3S B4739084 N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide](/img/structure/B4739084.png)
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
描述
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as MS-275, is a potent histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. MS-275 has been shown to have potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
作用机制
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide inhibits HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This can lead to the induction of apoptosis in cancer cells, as well as the suppression of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to protect neurons from damage and reduce the accumulation of toxic proteins.
实验室实验的优点和局限性
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a potent HDAC inhibitor that can induce apoptosis in cancer cells and has anti-inflammatory effects. However, N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also has some limitations. It can be toxic at high concentrations and has been shown to have off-target effects on other enzymes. Additionally, the use of N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in animal models can be limited by its poor solubility and bioavailability.
未来方向
There are several future directions for research on N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of research is the use of N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, there is interest in studying the effects of N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide on epigenetic modifications beyond histone acetylation, such as DNA methylation. Finally, there is interest in studying the potential use of N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in the treatment of other diseases beyond cancer, such as autoimmune disorders.
科学研究应用
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been studied for its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as inflammatory disorders such as rheumatoid arthritis.
属性
IUPAC Name |
N-(4-ethylphenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-3-12-4-6-13(7-5-12)15-14(18)16-8-10-17(11-9-16)21(2,19)20/h4-7H,3,8-11H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKUEJJBQZSLMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-(methylsulfonyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。